molecular formula H5O5Ta B1600181 Tantalum hydroxide CAS No. 37349-51-2

Tantalum hydroxide

Cat. No. B1600181
CAS RN: 37349-51-2
M. Wt: 265.98 g/mol
InChI Key: ZIRLXLUNCURZTP-UHFFFAOYSA-I
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Description

Tantalum is a transition metal known for its high melting point and corrosion resistance . It is often used in the electronics, aerospace, and medical industries for its various desirable properties . As a metal, it is solid at room temperature and has a lustrous, gray-blue appearance .


Synthesis Analysis

High-pressure, high-temperature processing of a low water content amorphous tantalum hydroxide, TaO 0.5–2.0 (OH) 4–1 · (1.0–2.5)H 2 O, at p = 5.0–6.0 GPa and t = 800–900°C, results in a mixture of two phases, Ta 2 O 5 · 2/3H 2 O and H 2 Ta 2 O 6 · 2/3H 2 O .


Molecular Structure Analysis

The molecular structure of Tantalum is largely determined by its electron configuration, which is [Xe] 4f¹⁴ 5d³ 6s² . This electron arrangement provides Tantalum with its unique set of chemical characteristics, including the ability to form stable and diverse chemical compounds .


Chemical Reactions Analysis

Tantalum exhibits excellent resistance to all acids at normal temperatures, apart from Hydrochloric acid . It usually appears in the +5 oxidation state in its compounds .


Physical And Chemical Properties Analysis

Tantalum has a high melting point of about 3017 °C and a boiling point of about 5458 °C . It is a good conductor of electricity and has good thermal stability when exposed to high temperatures . Tantalum is also extremely corrosion-resistant .

Future Directions

Tantalum pentoxide, a compound of Tantalum, has been identified as a new material platform for implementing high-performance dielectric metasurface optics over the ultraviolet and visible spectral region . This suggests potential future applications of Tantalum in the field of optics .

properties

IUPAC Name

tantalum(5+);pentahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLXLUNCURZTP-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190792
Record name Tantalum hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum hydroxide

CAS RN

37349-51-2
Record name Tantalum hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tantalum hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tantalum hydroxide

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